4-tert-Butyl-2-(tert-butylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-2-(tert-butylsulfanyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a tert-butylsulfanyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-(tert-butylsulfanyl)phenol can be synthesized through the alkylation of phenol with tert-butyl chloride in the presence of a base, followed by the introduction of the tert-butylsulfanyl group. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, allowing it to react with tert-butyl chloride to form the tert-butylphenol intermediate. The tert-butylsulfanyl group can then be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-Butyl-2-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butyl and tert-butylsulfanyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-2-(tert-butylsulfanyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-2-(tert-butylsulfanyl)phenol involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the tert-butyl and tert-butylsulfanyl groups can influence the compound’s lipophilicity and steric properties. These interactions can modulate the compound’s biological activities and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the tert-butylsulfanyl group.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups but no tert-butylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Contains a chlorine atom instead of the tert-butylsulfanyl group.
Uniqueness
4-tert-Butyl-2-(tert-butylsulfanyl)phenol is unique due to the presence of both tert-butyl and tert-butylsulfanyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
64097-03-6 |
---|---|
Molekularformel |
C14H22OS |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
4-tert-butyl-2-tert-butylsulfanylphenol |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-8-11(15)12(9-10)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI-Schlüssel |
AMOAKYDHPHIEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.